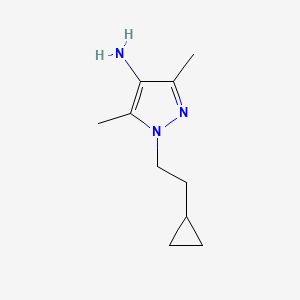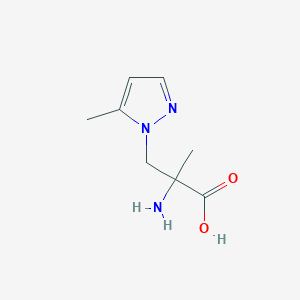![molecular formula C13H23BrO B13071922 {[(2-Bromocyclopentyl)oxy]methyl}cycloheptane](/img/structure/B13071922.png)
{[(2-Bromocyclopentyl)oxy]methyl}cycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2-Bromocyclopentyl)oxy]methyl}cycloheptane is an organic compound with the molecular formula C₁₃H₂₃BrO and a molecular weight of 275.23 g/mol . This compound is characterized by a bromocyclopentyl group attached to a cycloheptane ring via an oxy-methyl linkage. It is primarily used for research purposes in various scientific fields .
Métodos De Preparación
The synthesis of {[(2-Bromocyclopentyl)oxy]methyl}cycloheptane involves several steps. One common synthetic route includes the bromination of cyclopentanol to form 2-bromocyclopentanol, which is then reacted with cycloheptanemethanol under specific conditions to yield the desired compound . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the oxy-methyl linkage.
Análisis De Reacciones Químicas
{[(2-Bromocyclopentyl)oxy]methyl}cycloheptane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
{[(2-Bromocyclopentyl)oxy]methyl}cycloheptane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of {[(2-Bromocyclopentyl)oxy]methyl}cycloheptane involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the oxy-methyl linkage provides a site for further chemical modifications . These interactions can affect various biochemical pathways, making the compound useful for studying molecular mechanisms in biological systems .
Comparación Con Compuestos Similares
Similar compounds to {[(2-Bromocyclopentyl)oxy]methyl}cycloheptane include:
{[(2-Chlorocyclopentyl)oxy]methyl}cycloheptane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
{[(2-Bromocyclopentyl)oxy]methyl}cyclohexane: The cycloheptane ring is replaced with a cyclohexane ring, affecting the compound’s chemical properties and reactivity.
{[(2-Bromocyclopentyl)oxy]methyl}cyclooctane:
These comparisons highlight the uniqueness of this compound in terms of its specific structure and reactivity, making it a valuable compound for research purposes .
Propiedades
Fórmula molecular |
C13H23BrO |
|---|---|
Peso molecular |
275.22 g/mol |
Nombre IUPAC |
(2-bromocyclopentyl)oxymethylcycloheptane |
InChI |
InChI=1S/C13H23BrO/c14-12-8-5-9-13(12)15-10-11-6-3-1-2-4-7-11/h11-13H,1-10H2 |
Clave InChI |
UMVMJDXQMLOMNO-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)COC2CCCC2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


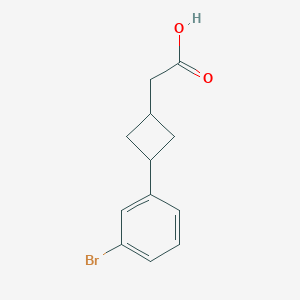
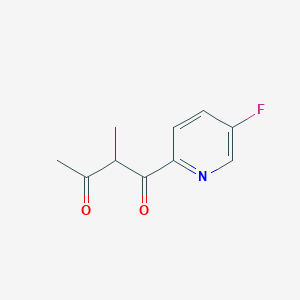
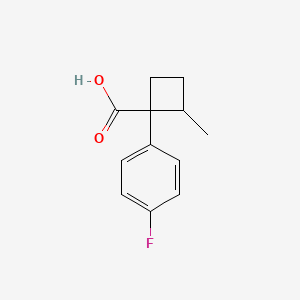
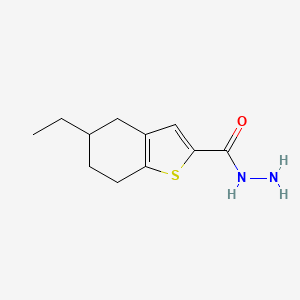
![3-[(2-Chloro-4-methylphenyl)methoxy]azetidine](/img/structure/B13071871.png)
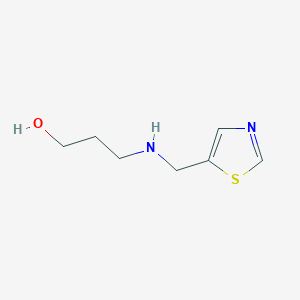
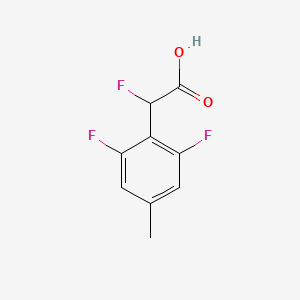

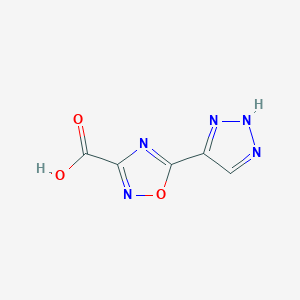
![1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071909.png)

![tert-Butyl 7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13071912.png)
